molecular formula C16H13N3O2S B382141 N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine CAS No. 300852-00-0

N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine

Cat. No. B382141
CAS RN: 300852-00-0
M. Wt: 311.4g/mol
InChI Key: UHNKITHQUBXBJC-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine, also known as MNTX, is a chemical compound that has garnered attention in scientific research due to its potential therapeutic uses. MNTX is a thiazole derivative that has been studied for its analgesic and anti-inflammatory properties. In

Scientific Research Applications

Environmental Studies and Analytical Methodologies

  • Detection of Environmental Contaminants : A study on the degradation processes of nitisinone, which shares structural similarities with the compound of interest, employed LC-MS/MS methodologies for the identification of degradation products and their stability under different conditions. This research is pivotal in understanding the environmental fate and stability of similar compounds (Barchańska et al., 2019).

Synthesis and Transformation

  • Synthetic Methodologies : The synthesis of heterocyclic compounds, including thiazol derivatives, was reviewed, highlighting the versatility of these compounds as building blocks in organic synthesis. The review discusses the reactivity of such compounds and their applications in creating a wide range of heterocyclic compounds (Gomaa & Ali, 2020).
  • Protecting Groups in Synthetic Chemistry : Photosensitive protecting groups, including nitrophenyl derivatives, have been reviewed for their utility in synthetic chemistry. These groups are vital for the temporal control of reactions and the selective protection of functional groups, showcasing the importance of nitrophenyl compounds in complex synthesis scenarios (Amit, Zehavi, & Patchornik, 1974).

Advanced Organic Synthesis and Applications

  • Advanced Organic Synthesis : Research into the synthesis and structural properties of novel substituted thiazolidin-4-ones has shown how chloral reacts with substituted anilines to form complex structures, demonstrating the utility of thiazole compounds in creating pharmacologically relevant molecules (Issac & Tierney, 1996).
  • Biomedical Research : The carcinogenic potential of heterocyclic aromatic amines, such as PhIP, and their metabolites in human cancer research, underlines the critical role of structural analysis and detection methods in understanding the impact of these compounds on human health (Hecht, 2002).

properties

IUPAC Name

N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c1-11-3-2-4-13(9-11)17-16-18-15(10-22-16)12-5-7-14(8-6-12)19(20)21/h2-10H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNKITHQUBXBJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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